An In-depth Technical Guide to 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of the Nitrobenzimidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. The introduction of a nitro group to this scaffold can significantly modulate its biological properties, often enhancing its efficacy in various therapeutic areas. Nitrobenzimidazole derivatives have garnered considerable attention for their potential as anticancer, antimicrobial, and antioxidant agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, a molecule of interest for researchers and drug development professionals. Due to the limited direct literature on this exact compound, this guide will leverage established synthetic methodologies and structure-activity relationships from closely related analogues to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one combines the benzimidazolone core with a nitro group at the 6-position and a methyl group at the 1-position of the imidazole ring.
Caption: Chemical structure of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₃ | Calculated |
| Molecular Weight | 193.16 g/mol | Calculated[3] |
| IUPAC Name | 1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one | IUPAC Nomenclature |
| Topological Polar Surface Area (TPSA) | 78.2 Ų | Calculated[3] |
| Hydrogen Bond Donors | 1 | Calculated[3] |
| Hydrogen Bond Acceptors | 3 | Calculated[3] |
| LogP | 0.6 | Calculated[3] |
These properties suggest that the molecule has good potential for oral bioavailability, according to Lipinski's rule of five.[4]
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one can be conceptualized in a two-step process, starting from the commercially available 4-nitro-1,2-phenylenediamine.
Caption: Proposed synthetic workflow for 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Step 1: Synthesis of 6-Nitro-1H-benzo[d]imidazol-2(3H)-one
The initial step involves the cyclization of 4-nitro-1,2-phenylenediamine with urea to form the benzimidazolone ring. This is a well-established method for the synthesis of benzimidazol-2-ones.[5]
Experimental Protocol:
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Combine equimolar amounts of 4-nitro-1,2-phenylenediamine and urea in a round-bottom flask.
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Heat the mixture to 180-190 °C for 2-3 hours. The reaction mixture will melt and then solidify.
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Cool the reaction mixture to room temperature.
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Treat the solid with a hot 10% sodium hydroxide solution to dissolve the product and remove unreacted starting materials.
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Filter the hot solution and acidify the filtrate with acetic acid to precipitate the product.
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Collect the precipitate by filtration, wash with water, and dry to obtain 6-Nitro-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Methylation of 6-Nitro-1H-benzo[d]imidazol-2(3H)-one
The final step is the N-methylation of the benzimidazolone intermediate. The use of a methylating agent such as methyl iodide in the presence of a base is a standard procedure for this transformation.[6]
Experimental Protocol:
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Dissolve 6-Nitro-1H-benzo[d]imidazol-2(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add an equimolar amount of methyl iodide (CH₃I) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
Spectral and Analytical Characterization (Predicted)
Table 2: Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.5-4.0 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A broad singlet for the N-H proton (if present as a tautomer, though N1-methylation is expected to be specific). |
| ¹³C NMR | - A signal for the N-methyl carbon (δ ~30-35 ppm).- Signals for the aromatic carbons, with those closer to the nitro group being downfield shifted.- A signal for the carbonyl carbon (C=O) in the range of δ 150-160 ppm. |
| IR (cm⁻¹) | - N-H stretching (if tautomerism occurs) around 3200-3400 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.- C=O stretching (carbonyl) around 1680-1720 cm⁻¹.- Asymmetric and symmetric NO₂ stretching around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[7] |
| Mass Spec (ESI-MS) | - Expected [M+H]⁺ peak at m/z 194.05. |
Potential Applications and Biological Activity
The structural motifs present in 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one suggest several potential therapeutic applications, primarily based on the extensive research into related nitrobenzimidazole derivatives.
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Anticancer Activity: The presence of a nitro group at the 6-position of the benzimidazole ring has been shown to potentiate cytotoxic activity, possibly through inhibition of DNA topoisomerase.[1] The planar nature of the benzimidazole ring system allows for intercalation with DNA, a mechanism of action for many anticancer drugs.[1]
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Antimicrobial Properties: Nitroimidazole compounds are a well-known class of antibiotics.[2] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form cytotoxic radical anions that damage microbial DNA. This suggests that 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one could be investigated for its efficacy against a range of pathogenic microorganisms.[2]
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Antioxidant Potential: Some benzimidazole derivatives have demonstrated antioxidant properties.[1] The ability to scavenge free radicals is a valuable therapeutic property, particularly in the context of diseases associated with oxidative stress.
Conclusion and Future Directions
1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one represents a promising, yet underexplored, molecule within the pharmacologically rich class of nitrobenzimidazoles. The synthetic pathway proposed herein is based on robust and well-documented chemical transformations, offering a clear route to obtaining this compound for further investigation. The predicted physicochemical and spectral properties provide a solid foundation for its characterization.
Future research should focus on the synthesis and purification of 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, followed by comprehensive in vitro and in vivo studies to validate its predicted biological activities. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.
References
Sources
- 1. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
